2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c1-12-14(9-21-25-12)10-23-7-5-13(6-8-23)11-24-16-4-2-3-15(22-16)17(18,19)20/h2-4,9,13H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVBBUHEAUXDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a novel organic molecule with diverse biological activities. Its unique chemical structure, characterized by the presence of a trifluoromethyl group and an oxazole moiety, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 355.35 g/mol |
| CAS Number | 2201319-85-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to various receptors and enzymes. Research indicates that it may inhibit certain kinases involved in cellular signaling pathways, which are crucial for cancer progression and other diseases .
Anticancer Properties
Research has demonstrated that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, with IC values in the low micromolar range .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against a range of bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism is likely related to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
A recent study involved synthesizing a series of compounds based on the oxazole-piperidine framework. Among these, one derivative demonstrated potent inhibition of the TGF-β type I receptor kinase (ALK5), with an IC value as low as 7.68 nM. This highlights the potential of such compounds in treating fibrotic diseases and certain cancers .
Another case study focused on evaluating the cytotoxic effects of related compounds on human tumor cell lines. The results indicated that modifications to the oxazole ring significantly enhanced antiproliferative activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Research Findings
Recent findings emphasize the importance of the trifluoromethyl group in enhancing biological activity. Studies indicate that this functional group can improve binding affinity to target proteins, thereby increasing the potency of inhibitors designed for therapeutic use .
Moreover, compounds containing oxazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory and neuroprotective effects, further supporting their potential as multi-target drugs .
Scientific Research Applications
Structure and Composition
The compound features a complex structure consisting of a pyridine ring with a trifluoromethyl group and a piperidine moiety linked through a methoxy group. Its molecular formula is , with a molecular weight of approximately 355.35 g/mol.
Key Functional Groups
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Oxazole Ring : Imparts potential biological activity, particularly in antimicrobial and anticancer properties.
Chemistry
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the development of new materials and catalysts. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the synthesis of diverse derivatives.
Table 1: Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound to oxazole derivatives | Hydrogen peroxide, potassium permanganate |
| Reduction | Produces more saturated derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Nucleophilic or electrophilic substitutions possible | Various nucleophiles/electrophiles |
Biology
Biological Activity
Research indicates that this compound exhibits significant biological activities. Studies have focused on its antimicrobial and anticancer properties, revealing potential mechanisms of action involving enzyme inhibition and receptor modulation.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The mechanism involved the modulation of specific signaling pathways associated with cell growth.
Medicine
Drug Development
The compound is being investigated for its potential use in drug development targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Table 2: Pharmacological Properties
| Property | Findings |
|---|---|
| Neuroprotective Effects | Exhibits potential neuroprotective properties in models of Alzheimer's disease |
| Antidepressant Activity | Similar piperidine derivatives showed significant improvements in anxiety-like behaviors in animal models |
Case Study 2: Metabotropic Glutamate Receptor Modulation
Research has shown that this compound interacts with metabotropic glutamate receptors (mGluRs), which are crucial for synaptic transmission. Its structural components suggest it may act as a modulator for these receptors, potentially offering therapeutic benefits for mood disorders.
Industry
Agrochemicals
Due to its unique chemical properties, the compound is also being explored for applications in agrochemicals. Its efficacy as a pesticide or herbicide is under investigation, focusing on its ability to disrupt specific biological processes in pests.
Chemical Reactions Analysis
Oxidation Reactions
The trifluoromethylpyridine core and oxazole ring exhibit distinct oxidation behavior under varying conditions:
Mechanistic Notes :
- The oxazole ring’s electron-rich nature makes it susceptible to electrophilic attack.
- Piperidine’s tertiary amine is prone to oxidation, especially under radical-generating conditions.
Reduction Reactions
Reductive transformations target the pyridine and oxazole functionalities:
Mechanistic Notes :
- Catalytic hydrogenation selectively reduces the pyridine ring without affecting the trifluoromethyl group.
- Strong reducing agents like LiAlH₄ disrupt the oxazole’s aromaticity.
Substitution Reactions
Electrophilic and nucleophilic substitutions are observed at specific sites:
Mechanistic Notes :
- The trifluoromethyl group deactivates the pyridine ring, limiting electrophilic substitution.
- Oxazole’s electron-rich 5-position facilitates nitration.
Hydrolysis and Ring-Opening Reactions
Mechanistic Notes :
- Oxazole hydrolysis proceeds via protonation at the oxygen, leading to ring-opening.
- BBr₃ selectively cleaves methoxy groups without affecting other functionalities.
Cross-Coupling and Functionalization
The compound participates in palladium-catalyzed coupling reactions:
Mechanistic Notes :
- Bromination at the pyridine’s 4-position is necessary for Suzuki coupling.
- Trifluoromethyl groups do not interfere with palladium catalysts under optimized conditions.
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Linkages
The compound shares structural motifs with other piperidine- and pyridine-based heterocycles. Key comparisons include:
Key Observations :
- Heterocycle Diversity : The target compound’s isoxazole-piperidine linkage distinguishes it from oxadiazole-containing analogues (e.g., 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine ), which exhibit different electronic profiles and binding affinities due to the oxadiazole’s electron-deficient nature .
- Substituent Impact : The 6-trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy- or chlorophenyl-substituted analogues (e.g., compounds in ), which may improve blood-brain barrier penetration .
- Synthetic Complexity : Compared to fused heterocycles like 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{...}pyridin-2-amine , the target compound’s synthesis is likely less labor-intensive, favoring scalability.
Pharmacokinetic and Binding Comparisons
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- Piperidine-Isoxazole Hybrids: Piperidine-linked isoxazoles are known to exhibit affinity for serotonin or histamine receptors, suggesting the target compound may share similar target profiles.
- Trifluoromethylpyridines: The 6-trifluoromethyl group may confer enhanced selectivity for kinases or inflammatory mediators compared to non-fluorinated analogues (e.g., methoxyphenyl derivatives in ) .
Research Findings and Gaps
- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution of a piperidine-methoxy precursor with a 5-methylisoxazole methyl group, followed by pyridine functionalization. This contrasts with ’s multi-step fusion strategies for triazole-thiazolo compounds .
- Biological Data: No in vitro/in vivo studies are cited in the provided evidence. However, analogues like 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine demonstrate antitumor activity, suggesting the target compound warrants similar screening .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Stepwise Synthesis: The compound’s complexity requires multi-step synthesis. Key intermediates include the piperidine-oxazole core and trifluoromethylpyridine moiety. For example, coupling reactions (e.g., Mitsunobu or nucleophilic substitution) are critical for linking the piperidine and pyridine subunits .
- Optimization Parameters:
- Temperature: Maintain 50–70°C during nucleophilic substitution to balance reactivity and side-product formation.
- Catalysts: Use Pd-based catalysts for coupling heterocyclic fragments (e.g., Suzuki-Miyaura) .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethers (THF) minimize side reactions .
Q. Q2. How should researchers address solubility challenges during in vitro bioactivity assays?
Methodological Answer:
- Solubility Screening: Test solvents like DMSO (≤1% v/v) or cyclodextrin-based solutions to avoid cytotoxicity .
- pH Adjustment: Buffered solutions (pH 6.5–7.4) mimic physiological conditions and improve dissolution. For example, ammonium acetate buffer (pH 6.5) stabilizes trifluoromethyl groups .
Advanced Research Questions
Q. Q3. How can structural analogs be designed to investigate structure-activity relationships (SAR) for target binding?
Methodological Answer:
- Core Modifications:
- Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess electronic effects on target affinity.
- Vary the oxazole-methyl substituent to probe steric tolerance in binding pockets .
- Computational Tools: Use molecular docking (e.g., AutoDock Vina) to predict interactions with hypothetical targets (e.g., kinases, GPCRs). Validate with mutagenesis studies .
Q. Q4. How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
Q. Q5. What strategies are effective for evaluating metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Models:
- Isotope Labeling: Incorporate deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life .
Experimental Design & Data Validation
Q. Q6. How should researchers design dose-response studies to account for non-linear pharmacokinetics?
Methodological Answer:
Q. Q7. What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-PDA/MS: Use reverse-phase C18 columns with trifluoroacetic acid (0.1%) in mobile phase to resolve polar impurities .
- NMR Spectroscopy:
Contradictory Data & Troubleshooting
Q. Q8. How to resolve discrepancies in IC50 values between enzyme inhibition and cell viability assays?
Methodological Answer:
Q. Q9. What experimental controls are essential for stability studies under varying pH conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H2O2) conditions. Monitor degradation via UPLC-MS .
- Reference Standards: Use deuterated internal standards to quantify degradation products .
Target Identification & Mechanistic Studies
Q. Q10. What approaches are recommended for identifying putative biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
